molecular formula C16H23N3O4 B1273744 1-Boc-4-(3-Nitrobenzyl)piperazine CAS No. 203047-33-0

1-Boc-4-(3-Nitrobenzyl)piperazine

Cat. No.: B1273744
CAS No.: 203047-33-0
M. Wt: 321.37 g/mol
InChI Key: HWTWAJBOXCYPAM-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-Boc-4-(3-Nitrobenzyl)piperazine typically involves the reaction of piperazine with tert-butyl chloroformate (Boc anhydride) in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then reacted with 3-nitrobenzyl chloride to yield the final product. The reaction conditions generally include:

    Temperature: Room temperature

    Solvent: Dichloromethane or another suitable organic solvent

    Reaction Time: Several hours to overnight

Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity. Recent advancements have focused on using diethylamine as a starting material, which provides a more efficient synthetic route with higher yields and reduced environmental impact .

Chemical Reactions Analysis

1-Boc-4-(3-Nitrobenzyl)piperazine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Reducing Agents: Hydrogen gas, palladium on carbon

    Electrophiles: Alkyl halides, acyl chlorides

    Deprotection Reagents: Trifluoroacetic acid, hydrochloric acid

Major products formed from these reactions include various substituted piperazine derivatives, which can be further utilized in organic synthesis and pharmaceutical research.

Scientific Research Applications

1-Boc-4-(3-Nitrobenzyl)piperazine is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:

Mechanism of Action

The mechanism of action of 1-Boc-4-(3-Nitrobenzyl)piperazine involves its interaction with specific molecular targets and pathways. In pharmaceutical research, it acts as a precursor to active compounds that bind to receptors such as D2 and 5-HT1A. These receptors are involved in neurotransmission and play a crucial role in regulating mood, cognition, and behavior . The compound’s derivatives may exhibit agonistic or antagonistic effects on these receptors, influencing their activity and downstream signaling pathways.

Comparison with Similar Compounds

1-Boc-4-(3-Nitrobenzyl)piperazine can be compared with other similar compounds, such as:

    1-Boc-4-(4-Nitrobenzyl)piperazine: This compound has a similar structure but with the nitro group positioned at the 4-position of the benzyl ring.

    1-Boc-4-(2-Nitrobenzyl)piperazine: This compound has the nitro group at the 2-position of the benzyl ring.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound in the synthesis of specialized derivatives with potential therapeutic applications.

Properties

IUPAC Name

tert-butyl 4-[(3-nitrophenyl)methyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O4/c1-16(2,3)23-15(20)18-9-7-17(8-10-18)12-13-5-4-6-14(11-13)19(21)22/h4-6,11H,7-10,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWTWAJBOXCYPAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00383744
Record name tert-Butyl 4-[(3-nitrophenyl)methyl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00383744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203047-33-0
Record name tert-Butyl 4-[(3-nitrophenyl)methyl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00383744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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